molecular formula C11H11BrN4O B12626154 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-34-1

2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol

Cat. No.: B12626154
CAS No.: 920512-34-1
M. Wt: 295.14 g/mol
InChI Key: XSHBULFCJIMZBN-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol: is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and 2-aminophenol.

    Coupling Reaction: The 5-bromopyrazine is reacted with formaldehyde and 2-aminophenol under controlled conditions to form the desired compound. This reaction is usually catalyzed by a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.

Medicine

In medicinal chemistry, 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to various biological effects. The bromine atom in the pyrazine ring can also participate in halogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrazine: Shares the pyrazine ring and bromine atom but lacks the phenol group.

    2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of pyrazine.

    2-Amino-5-bromophenol: Contains the phenol group but lacks the pyrazine ring.

Uniqueness

2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups and the presence of both pyrazine and phenol rings

Properties

CAS No.

920512-34-1

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

2-amino-5-[[(5-bromopyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11BrN4O/c12-10-5-16-11(6-14-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16)

InChI Key

XSHBULFCJIMZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=C(C=N2)Br)O)N

Origin of Product

United States

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